molecular formula C10H9NO2 B1294865 Indole-2,3-dione, 5,6-dimethyl- CAS No. 73816-46-3

Indole-2,3-dione, 5,6-dimethyl-

Cat. No. B1294865
CAS RN: 73816-46-3
M. Wt: 175.18 g/mol
InChI Key: BRWIXNVFRUVHEU-UHFFFAOYSA-N
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Description

Indole-2,3-dione, 5,6-dimethyl-, also known as 5,6-Dimethylisatin, is a derivative of indole. It has been used as a reactant in the stereoselective preparation of substituted indoles via rhodium-catalyzed enantioselective coupling reaction of indoles with diazo compounds . It has also been used in the stereoselective synthesis of indolines via palladium-catalyzed asymmetric hydrogenation of unprotected indoles .


Molecular Structure Analysis

The molecular formula of Indole-2,3-dione, 5,6-dimethyl- is C10H9NO2 . The molecular weight is 175.18 g/mol . The InChI string is InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) . The canonical SMILES is CC1=CC2=C(C=C1C)NC(=O)C2=O .


Chemical Reactions Analysis

Indole-2,3-dione, 5,6-dimethyl- has been used as a reactant in various chemical reactions. For example, it has been used in the stereoselective preparation of substituted indoles via rhodium-catalyzed enantioselective coupling reaction of indoles with diazo compounds . It has also been used in the stereoselective synthesis of indolines via palladium-catalyzed asymmetric hydrogenation of unprotected indoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of Indole-2,3-dione, 5,6-dimethyl- include a molecular weight of 175.18 g/mol , an XLogP3 of 1.6 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , a rotatable bond count of 0 , an exact mass of 175.063328530 g/mol , a monoisotopic mass of 175.063328530 g/mol , and a topological polar surface area of 46.2 Ų .

Scientific Research Applications

Synthesis and Classification of Indoles

Indole derivatives, including Indole-2,3-dione, 5,6-dimethyl-, have been extensively studied for their synthesis methods. A comprehensive review on indole synthesis classifies all indole syntheses into nine strategic approaches, highlighting the importance of indole alkaloids in organic chemistry. This classification aids in understanding the diversity of synthesis methods and their applications in creating indole derivatives for further study and application in various fields, including medicinal chemistry and drug development (Taber & Tirunahari, 2011).

Anticancer Potential

Indole derivatives, including synthetic dimers and hybrids, have shown potential anticancer properties. They target diverse mechanisms within cancer cells, offering antiproliferative effects on various cancer types. The use of indole alkaloids, synthetic dimers, and hybrids as scaffolds for developing novel anticancer agents is underscored by their successful application in treating different cancers, suggesting their significance in oncology research and therapy development (Song et al., 2020).

Synthesis of Heterocyclic Compounds

The versatility of Indole-2,3-dione, 5,6-dimethyl- as a building block for the formation of various N-heterocycles is highlighted in recent literature. The compound's reactivity enables the creation of a wide range of heterocyclic compounds through Pfitzinger, ring-opening, and ring expansion reactions. This application is crucial for the development of new molecules with potential biological activities, further expanding the compound's utility in synthetic organic chemistry (Sadeghian Zahra Sadeghian & Bayat, 2022).

Pharmacological Applications

The pharmacological significance of Indole-2,3-dione, 5,6-dimethyl- and its derivatives is vast, with applications ranging from anticonvulsant to antimicrobial activities. Specifically, isatin and its analogs have been identified as precursors for a large number of pharmacologically active compounds, highlighting their importance in the synthesis of diverse heterocyclic compounds with a range of biological activities. This underlines the compound's role in developing new therapeutic agents across various medical fields (Mathur & Nain, 2014).

properties

IUPAC Name

5,6-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWIXNVFRUVHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224244
Record name Indole-2,3-dione, 5,6-dimethyl-
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-2,3-dione, 5,6-dimethyl-

CAS RN

73816-46-3
Record name 5,6-Dimethylisatin
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Record name Indole-2,3-dione, 5,6-dimethyl-
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Record name 5,3-dione
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Record name Indole-2,3-dione, 5,6-dimethyl-
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Record name 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
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Synthesis routes and methods I

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethylisonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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Synthesis routes and methods II

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethyl-isonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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